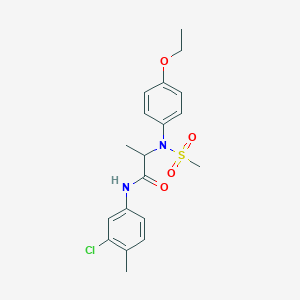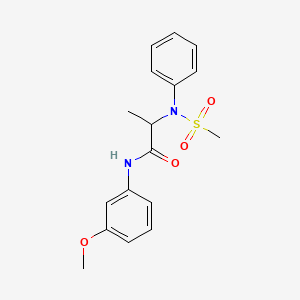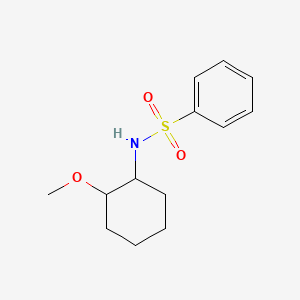![molecular formula C19H29N3O5 B3971021 2,6-dimethyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3971021.png)
2,6-dimethyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]morpholine oxalate
Vue d'ensemble
Description
2,6-dimethyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]morpholine oxalate is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]morpholine oxalate is not fully understood. However, it has been suggested that the compound may act as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cell growth and survival. Additionally, the compound may interact with dopamine and serotonin receptors in the brain, contributing to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, the compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In animal models, the compound has been shown to reduce anxiety-like behavior and improve cognitive function. Additionally, the compound has been found to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-dimethyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]morpholine oxalate is its potent antitumor activity, which makes it a valuable tool for cancer research. Additionally, the compound has been shown to have antipsychotic and anxiolytic effects, making it useful for studying psychiatric disorders. However, one limitation of the compound is its limited solubility in aqueous solutions, which may hinder its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,6-dimethyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]morpholine oxalate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Finally, the compound may be modified to improve its solubility and bioavailability, making it a more effective tool for research and potential therapeutic use.
Conclusion:
This compound is a promising compound with potential therapeutic applications in cancer and psychiatric disorders. Its potent antitumor activity and low toxicity profile make it a valuable tool for cancer research, while its antipsychotic and anxiolytic effects make it useful for studying psychiatric disorders. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Applications De Recherche Scientifique
2,6-dimethyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]morpholine oxalate has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent antitumor activity in several cancer cell lines. Additionally, it has been shown to have antipsychotic and anxiolytic effects in animal models, making it a potential candidate for the treatment of psychiatric disorders.
Propriétés
IUPAC Name |
2,6-dimethyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O.C2H2O4/c1-14-11-20(12-15(2)21-14)17-5-8-19(9-6-17)13-16-4-3-7-18-10-16;3-1(4)2(5)6/h3-4,7,10,14-15,17H,5-6,8-9,11-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYKTWRWGSSVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CN=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(3-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970951.png)


![N-(4-chloro-3-methylphenyl)-2-[cyclopropyl(1,3-thiazol-5-ylmethyl)amino]acetamide](/img/structure/B3970974.png)
![5-acetyl-3-(4-biphenylyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3970975.png)

![2-{4-[1-(3-methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970997.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3971005.png)
![N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-ethyl-4-piperidinamine oxalate](/img/structure/B3971014.png)
![1-benzyl-4-[1-(2-naphthylsulfonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3971025.png)


![4-(4,5-dimethyl-2-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971060.png)
